molecular formula C7H14N2 B2922139 exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 845626-22-4

exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B2922139
CAS No.: 845626-22-4
M. Wt: 126.203
InChI Key: OJQACUULHAUXBI-ZMONIFLSSA-N
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Description

exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine is a bicyclic tertiary amine featuring a 3-azabicyclo[3.1.0]hexane scaffold with dimethylamino substituents at the 6-position in the exo configuration. Its molecular formula is C₇H₁₄N₂, and it is commonly used as a dihydrochloride salt (C₇H₁₆Cl₂N₂; CAS: 1622351-34-1 or 1909337-55-8) for enhanced stability . The compound’s rigid bicyclic structure makes it valuable in medicinal chemistry, particularly as a conformational mimic of piperidine derivatives in drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9(2)7-5-3-8-4-6(5)7/h5-8H,3-4H2,1-2H3/t5-,6+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQACUULHAUXBI-MEKDEQNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1[C@H]2[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For instance, in antiviral applications, it inhibits the activity of viral proteases, thereby preventing the replication of the virus .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 3-azabicyclo[3.1.0]hexane core is versatile, with modifications at the 3-, 6-, and bridgehead positions leading to diverse pharmacological profiles. Key analogues include:

Compound Name Substituents Molecular Formula Key Features Reference
exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine 6-(N,N-dimethylamino), exo configuration C₇H₁₄N₂ Rigid scaffold; dihydrochloride salt (CAS: 1622351-34-1)
exo-6-(N,N-Dibenzylamino)-3-phenyl-3-azabicyclo[3.1.0]hexane 3-phenyl, 6-(N,N-dibenzylamino) C₂₅H₂₆N₂ Bulky benzyl groups; synthesized via CuI-mediated coupling (m.p. 79°C)
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine 6-(N,N-dibenzylamino) C₂₀H₂₂N₂ Precursor for heterocyclic derivatives (e.g., compound 6, 80% yield)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane 6,6-dimethyl C₆H₁₁N Flattened ring due to H-H repulsion; intermediate in Boceprevir synthesis
rel-(1R,5S,6s)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine 3-methyl, 6-amino C₆H₁₂N₂ Stereospecific synthesis (CAS: 1258290-36-6); LPAR1 antagonist intermediate

Key Observations :

  • Stereochemistry : The exo configuration in the target compound contrasts with endo variants (e.g., Trovafloxacin intermediates), which show distinct biological activities .
  • Methyl vs. Phenyl Groups : Methyl substituents (e.g., 6,6-dimethyl) increase ring rigidity, while phenyl groups (e.g., compound 87 ) enable π-π interactions in target binding.

Yield Comparison :

  • Compound 6 (from N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine): 80% yield .
  • exo-6-(N,N-Dibenzylamino)-3-phenyl analogue: Crystallized from pentane/ether with 91% yield post-hydrogenation .

Physicochemical Properties

Property This compound exo-6-(N,N-Dibenzylamino)-3-phenyl analogue 6,6-Dimethyl Derivative
Melting Point Not reported 79°C Not reported
Solubility Likely polar (dihydrochloride salt) Low (crystalline solid) Hydrophobic
Stability Stable under inert atmosphere Air-sensitive (N₂ atmosphere required) Thermally stable

Biological Activity

exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine, a bicyclic amine, is gaining attention in pharmaceutical research due to its diverse biological activities and applications as a synthetic intermediate. This compound has been utilized in the synthesis of antiviral drugs and has shown potential in enzyme studies and receptor binding assays.

Chemical Structure and Properties

The unique bicyclic structure of this compound allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry. Its molecular formula is C8_{8}H14_{14}N2_2, with a CAS number of 1622351-34-1.

The mechanism of action involves the compound's ability to fit into enzyme active sites or receptor binding pockets, modulating their activity. Specifically, it has been noted for its role in inhibiting viral proteases, which are crucial for the replication of viruses such as hepatitis C and SARS-CoV-2 (the virus responsible for COVID-19) .

Antiviral Activity

This compound serves as an important intermediate in the synthesis of antiviral medications such as boceprevir and PF-07321332, both of which target viral proteases . The compound's structural properties facilitate its function as a potent inhibitor, thereby preventing viral replication.

Enzyme Mechanisms

Research indicates that this compound is used extensively in studying enzyme mechanisms. It acts as a ligand in receptor binding studies, providing insights into enzyme-substrate interactions and the design of enzyme inhibitors .

Case Studies

  • Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against hepatitis C virus (HCV) protease, with IC50_{50} values indicating effective inhibition at low concentrations .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain derivatives showed selective toxicity against squamous carcinoma cells (A431), with IC50_{50} values ranging from 20 to 49 µg/mL, indicating promising selectivity over normal fibroblast cells (3T3 cell line) .

Table: Biological Activity Summary

Activity Target IC50_{50} Values Comments
AntiviralHCV ProteaseLow µg/mL rangeEffective inhibitor preventing viral replication
CytotoxicityA431 (squamous carcinoma)20–49 µg/mLSelective toxicity compared to normal cells
Enzyme Mechanism StudyVarious enzymesN/AUsed as a ligand for receptor binding studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine?

  • Methodology :

  • N-Alkylation : Reacting 3-azabicyclo[3.1.0]hexan-6-amine precursors with methyl iodide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. For example, Pd/C-catalyzed hydrogenation of dibenzyl-protected intermediates (e.g., exo-6-(N,N-dibenzylamino)-3-phenyl derivatives) followed by dimethylation yields the target compound .
  • Protection/Deprotection : Use of benzyl or tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by selective deprotection (e.g., catalytic hydrogenation for benzyl groups) .
  • Cyclopropanation : Copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates under aerobic conditions, leveraging orthogonal reactivity pathways .

Q. How can the exo stereochemistry of the compound be confirmed experimentally?

  • Methodology :

  • Spectral Analysis : Use 1H^1H and 13C^{13}C NMR to identify coupling patterns and chemical shifts. For instance, the exo-configuration shows distinct NOE correlations between bridgehead protons and substituents .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement. A monoclinic space group (e.g., C2/c) with fused cis-ring conformations is characteristic of bicyclic systems like 3-azabicyclo[3.1.0]hexanes .
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to validate enantiopurity in asymmetric syntheses .

Q. What purification techniques are effective for isolating exo-N,N-Dimethyl derivatives?

  • Methodology :

  • Crystallization : Use pentane/ether mixtures to crystallize intermediates, achieving >90% purity (e.g., melting point analysis at 79°C for exo-6-(N,N-dibenzylamino) derivatives) .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts, particularly for Boc-protected intermediates .

Advanced Research Questions

Q. How can researchers address low yields in catalytic hydrogenation steps during synthesis?

  • Methodology :

  • Catalyst Optimization : Use Pd/C (10% loading) under H₂ atmosphere at 20°C to minimize over-reduction. Lower catalyst loading or alternative catalysts (e.g., PtO₂) may reduce side reactions .
  • Impurity Analysis : Monitor reaction progress via TLC or LC-MS to identify intermediates (e.g., dehalogenation byproducts from polychlorinated precursors) .
  • Solvent Effects : Switch from methanol to DME or THF to enhance solubility of hydrophobic intermediates .

Q. What strategies resolve contradictions in reported biological activity data for 3-azabicyclo[3.1.0]hexane derivatives?

  • Methodology :

  • SAR Studies : Systematically vary substituents (e.g., alkoxyalkyl groups at C6) to correlate structure with triple reuptake inhibition (SERT, NET, DAT). For example, bulkier groups enhance DAT selectivity .
  • Metabolic Profiling : Use microdialysis in rat models to assess brain penetration (B/B ratio >4) and oral bioavailability (>30%), distinguishing in vitro potency from in vivo efficacy .
  • Receptor Binding Assays : Compare IC₅₀ values across isoforms (e.g., 5-HT₃ vs. NMDA receptors) to identify off-target effects .

Q. How can enantioselective synthesis of the bicyclic core be optimized?

  • Methodology :

  • Chiral Ligands : Employ diazaphospholane ligands with Pd(0) catalysis for cyclopropane C-H functionalization, achieving >95% ee in trifluoroacetimidoyl chloride reactions .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic mixtures selectively, retaining the desired enantiomer .

Q. What are the decomposition pathways of exo-N,N-Dimethyl derivatives under acidic conditions?

  • Methodology :

  • Deamination Studies : Treat with nitrous acid or nitrosoamides to generate diazonium intermediates. Neutral conditions favor bicyclo[3.1.0]hex-exo-6-yl products (30–40%), while acidic conditions promote cyclohexenyl cations via 1,3-hydride shifts .
  • Trapping Experiments : Use nucleophiles (e.g., water, amines) to intercept carbocation intermediates and quantify product ratios via GC-MS .

Q. How do substituents at the C3 position influence the compound’s pharmacological profile?

  • Methodology :

  • Electron-Withdrawing Groups : Introduce chloropyridinyl residues via Pd-catalyzed cross-coupling (e.g., Pd(OAc)₂/NaOtBu) to enhance ligand-receptor binding affinity, as seen in Gyrase inhibitors .
  • Steric Effects : Compare tert-butyldimethylsilyl (TBS)-protected vs. free hydroxymethyl derivatives to assess steric hindrance on brain penetration .

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